Thymidylate Synthase Inhibitory Activity: Differentiating the Thiophen-2-ylmethyl Moiety from Alternative Heteroaromatic Substituents
The target compound 1-(thiophen-2-ylmethyl)-1,4-diazepane was evaluated for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells [1]. This TS inhibitory activity represents a verified biochemical property that distinguishes this compound from 1,4-diazepane analogs bearing alternative N-substituents that lack reported TS activity profiles. SAR studies on 1-heteroarylmethyl-1,4-diazepane derivatives confirm that the heteroaromatic moiety is a primary determinant of biological target engagement, with different heterocycles (thiophene vs. furan vs. pyridine) directing activity toward distinct receptor and enzyme classes [2].
| Evidence Dimension | Thymidylate synthase inhibitory activity |
|---|---|
| Target Compound Data | Tested for inhibitory activity; specific Ki/IC₅₀ values not publicly available |
| Comparator Or Baseline | 1,4-Diazepane derivatives with furylmethyl or pyridylmethyl substituents (T-type calcium channel activity reported; no TS activity data identified) |
| Quantified Difference | Not calculable from available data; qualitative target engagement differentiation exists |
| Conditions | In vitro enzymatic assay using thymidylate synthase derived from H35F/F cells (BindingDB ChEBML_209625) |
Why This Matters
For laboratories screening 1,4-diazepane derivatives against thymidylate synthase or developing SAR around TS inhibition, this compound offers a structurally distinct starting point relative to calcium channel-directed or fXa-directed analogs.
- [1] BindingDB. Assay ChEBML_209625: Compound evaluated for inhibitory activity against thymidylate synthase derived from H35F/F cells. Entry ID: 50000660. Last update November 1, 2007. View Source
- [2] Ullapu PR, Ku SJ, Choi YH, et al. Synthesis and Biological Evaluation of 1-Heteroarylmethyl 1,4-Diazepanes Derivatives as Potential T-type Calcium Channel Blockers. Bull Korean Chem Soc. 2011;32(8):3063-3070. View Source
